molecular formula C15H19F2N3O2S B5784930 N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide

N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide

Cat. No. B5784930
M. Wt: 343.4 g/mol
InChI Key: AHYTUFSBEBGVCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide, also known as DCTH, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of hydrazinecarbothioamide derivatives and has shown potential as an anticancer agent.

Scientific Research Applications

N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide has shown potential as an anticancer agent in various in vitro and in vivo studies. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide has been reported to have anti-inflammatory and antioxidant properties, which may contribute to its anticancer activity. N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide has also been studied for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide is not fully understood, but it has been reported to target multiple pathways involved in cancer development and progression. N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide has been shown to inhibit the activity of various enzymes such as matrix metalloproteinases and cyclooxygenase-2, which are involved in tumor invasion and angiogenesis. N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide has also been reported to modulate the expression of various proteins such as Bcl-2, p53, and Akt, which are involved in cell survival and apoptosis. Further studies are needed to fully elucidate the mechanism of action of N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide has been reported to have various biochemical and physiological effects. In vitro studies have shown that N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide can induce apoptosis and cell cycle arrest in cancer cells. N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide has been reported to have anti-inflammatory and antioxidant properties. In vivo studies have shown that N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide can inhibit tumor growth and metastasis in animal models. N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide has also been reported to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide has several advantages for lab experiments. It is a novel compound that has shown potential as an anticancer agent and has not been extensively studied. N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide is also easy to synthesize and can be obtained in high purity. However, there are some limitations to using N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide in lab experiments. Its mechanism of action is not fully understood and further studies are needed to elucidate its pharmacokinetics and toxicity. In addition, N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide may have limited solubility in aqueous solutions, which may affect its bioavailability.

Future Directions

There are several future directions for N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide research. Further studies are needed to fully elucidate the mechanism of action of N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide and its pharmacokinetics and toxicity. In addition, N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide may have potential for use in combination therapy with other anticancer agents. Further studies are also needed to explore the potential use of N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide in the treatment of other diseases such as Alzheimer's and Parkinson's. Finally, the development of N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide analogs may lead to the discovery of more potent and selective compounds.

Synthesis Methods

N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide can be synthesized by the reaction of 2,4-difluoroaniline with cyclohexyl isocyanate in the presence of triethylamine. The resulting product is then treated with hydrazine hydrate and carbon disulfide to obtain N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide. The synthesis method has been reported in the literature and the purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and HPLC.

properties

IUPAC Name

1-cyclohexyl-3-[[2-(2,4-difluorophenoxy)acetyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2N3O2S/c16-10-6-7-13(12(17)8-10)22-9-14(21)19-20-15(23)18-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,19,21)(H2,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYTUFSBEBGVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NNC(=O)COC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.